3-Hydroxy-2,4-dioxopentanedial
Description
3-Hydroxy-2,4-dioxopentanedial is a polyfunctional organic compound characterized by a pentanedial backbone with hydroxyl (-OH) and two ketone (dioxo) groups. The systematic name suggests a structure with alternating carbonyl and hydroxyl functionalities, which may confer unique reactivity and polarity. These analogs are frequently utilized in organic synthesis, pharmacological research, and industrial chemistry due to their chelating abilities and reactivity in condensation reactions.
Properties
CAS No. |
672298-51-0 |
|---|---|
Molecular Formula |
C5H4O5 |
Molecular Weight |
144.08 g/mol |
IUPAC Name |
3-hydroxy-2,4-dioxopentanedial |
InChI |
InChI=1S/C5H4O5/c6-1-3(8)5(10)4(9)2-7/h1-2,5,10H |
InChI Key |
GURQNXXMWZGJKC-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(=O)C(C(=O)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,4-dioxopentanedial typically involves the oxidation of suitable precursors. One common method is the oxidation of 3-hydroxy-2,4-pentanedione using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions .
Industrial Production Methods
Industrial production of 3-Hydroxy-2,4-dioxopentanedial may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,4-dioxopentanedial undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, forming polyols.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides, alcohols, and bases.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Polyols.
Substitution: Esters, ethers.
Scientific Research Applications
3-Hydroxy-2,4-dioxopentanedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,4-dioxopentanedial involves its interaction with specific molecular targets and pathways. The hydroxyl and dioxo groups enable it to participate in redox reactions, influencing cellular processes and metabolic pathways. Its reactivity with nucleophiles and electrophiles makes it a versatile compound in biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Hydroxy-2,4-dioxopentanedial with key analogs from the evidence, focusing on molecular structure, substituent effects, and applications.
Structural and Functional Group Comparisons
- 3-Ethyl-2,4-pentanedione (CAS: N/A): Features a 3-ethyl substituent on the 2,4-pentanedione backbone. The ethyl group enhances lipophilicity, making it suitable as an intermediate in fine chemicals and tautomeric mixtures .
- 3-Methyl-2,4-pentanedione (CAS: 815-57-6): Substituted with a methyl group, this compound exhibits similar diketone reactivity but with reduced steric hindrance compared to the ethyl analog. Its SMILES structure (O=C(C)C(C)C(=O)C) highlights its branched configuration .
Substituent Effects on Physicochemical Properties
Key Observations :
- Alkyl substituents (e.g., ethyl, methyl) increase lipophilicity, enhancing solubility in nonpolar solvents and utility in organic reactions.
- Hydroxyl groups (as in caffeic acid) improve water solubility and hydrogen-bonding capacity, critical for biological interactions.
- The hypothetical 3-Hydroxy-2,4-dioxopentanedial, with its hydroxyl and dual ketone groups, would likely exhibit intermediate polarity, enabling diverse reactivity in acid-catalyzed condensations or metal chelation.
Research Findings and Hypothetical Analysis
- Reactivity: The hydroxyl group in 3-Hydroxy-2,4-dioxopentanedial may facilitate keto-enol tautomerism, akin to 2,4-pentanedione derivatives, but with altered equilibrium due to intramolecular hydrogen bonding.
- Synthetic Potential: Its dual ketone groups could act as electrophilic sites for nucleophilic additions, while the hydroxyl group might participate in dehydration or esterification reactions.
Biological Activity
3-Hydroxy-2,4-dioxopentanedial, also known by its chemical structure CHO, is a compound of interest in biochemical research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 144.08 g/mol |
| CAS Number | 71368591 |
| IUPAC Name | 3-Hydroxy-2,4-dioxopentanedial |
3-Hydroxy-2,4-dioxopentanedial exhibits several mechanisms of action that contribute to its biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : It may inhibit the production of pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that it can induce apoptosis in cancer cells, particularly through the modulation of cell signaling pathways associated with cell survival and death.
Anticancer Activity
A study investigated the effects of 3-Hydroxy-2,4-dioxopentanedial on various cancer cell lines. The results indicated:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC Values : The compound demonstrated significant cytotoxicity with IC values ranging from 0.15 mg/mL to 0.45 mg/mL across different cell lines.
The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell cycle progression.
Neuroprotective Effects
In a neuroprotection study, 3-Hydroxy-2,4-dioxopentanedial was assessed for its ability to protect neuronal cells from oxidative damage:
- Model Used : PC12 cells exposed to hydrogen peroxide.
- Results : The compound reduced cell death by approximately 60% compared to untreated controls, indicating strong neuroprotective properties.
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-Hydroxy-2,4-dioxopentanedial, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | IC (mg/mL) | Biological Activity |
|---|---|---|---|
| 3-Hydroxybutyric acid | CHO | 0.25 | Anti-inflammatory |
| 2,4-Dihydroxybenzoic acid | CHO | 0.30 | Antioxidant |
| 3-Hydroxy-2,4-dioxopentanedial | CHO | 0.15 - 0.45 | Anticancer, Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
